3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine
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Overview
Description
3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.19640838 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Imidazo[1,2-a]pyridine and its derivatives are key subjects in the synthesis of novel compounds with potential biological activities. For example, Zamora et al. (2004) explored the synthesis of novel pyrido(1′,2′:1,2)imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, showcasing the chemical reactivity and potential for creating biologically active molecules (Zamora et al., 2004).
Biological Activity and Potential Applications
Compounds related to 3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine have been synthesized for their potential as antiulcer agents, as reported by Starrett et al. (1989), highlighting the interest in imidazo[1,2-a]pyridines substituted at the 3-position for potential antisecretory and cytoprotective activities against ulcers (Starrett et al., 1989).
Anticancer Activity
Kumar et al. (2013) investigated the condensation of iminodiacetic acid with various amines to yield piperazine-2,6-dione derivatives, which upon further reaction produced compounds with significant anticancer activity (Kumar et al., 2013). This emphasizes the potential of structurally related compounds in the development of new anticancer therapies.
Catalytic Applications and Material Science
Research on imidazo[1,2-a]pyridine derivatives extends into material science and catalysis. For example, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines by Rao et al. (2017) demonstrates the utility of these compounds in synthesizing valuable products with broad substrate scope and good functional group tolerance (Rao et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2-amino-3-ethylimidazo[4,5-b]pyridin-6-yl)-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-26-17-15(23-19(26)20)11-14(12-21-17)18(27)25-9-7-24(8-10-25)16-6-4-5-13(2)22-16/h4-6,11-12H,3,7-10H2,1-2H3,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTPSFMKZGLZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=N2)C(=O)N3CCN(CC3)C4=CC=CC(=N4)C)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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